molecular formula C10H13NO2 B13055616 (R)-4-(1-(Methylamino)ethyl)benzoicacidhcl

(R)-4-(1-(Methylamino)ethyl)benzoicacidhcl

Cat. No.: B13055616
M. Wt: 179.22 g/mol
InChI Key: WCZXDKZTDUYTGC-SSDOTTSWSA-N
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Description

®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a benzoic acid moiety substituted with a methylamino group, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the benzoic acid derivative.

    Substitution Reaction: The benzoic acid derivative undergoes a substitution reaction with a methylamino group under controlled conditions.

    Chiral Resolution: The resulting product is subjected to chiral resolution to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the ®-4-(1-(Methylamino)ethyl)benzoic acid is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.

    Quality Control: The final product undergoes rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of benzoic acid, amines, and substituted benzoic acids.

Scientific Research Applications

®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride: The enantiomer of the compound with different chiral properties.

    4-(1-(Amino)ethyl)benzoic acid hydrochloride: A similar compound lacking the methyl group.

    4-(1-(Methylamino)propyl)benzoic acid hydrochloride: A compound with a longer alkyl chain.

Uniqueness

®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications requiring enantiomerically pure compounds.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-[(1R)-1-(methylamino)ethyl]benzoic acid

InChI

InChI=1S/C10H13NO2/c1-7(11-2)8-3-5-9(6-4-8)10(12)13/h3-7,11H,1-2H3,(H,12,13)/t7-/m1/s1

InChI Key

WCZXDKZTDUYTGC-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)O)NC

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC

Origin of Product

United States

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